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Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazol-4-ol

Cat. No.: B1362879

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability
to participate in hydrogen bonding and other non-covalent interactions make it a valuable
component in designing molecules that can effectively interact with biological targets. When
substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position, the
resulting compound, 2-Phenyl-1,3-thiazol-4-ol, presents a fascinating subject for chemical and
pharmacological investigation.

This molecule is also known by its tautomeric name, 2-phenyl-thiazolidin-4-one, a
nomenclature that hints at one of its most important chemical features. The thiazole core is
found in a variety of approved drugs, highlighting its therapeutic relevance.[3][4] This guide
aims to provide a detailed exploration of the fundamental properties of 2-Phenyl-1,3-thiazol-4-
ol, offering insights into its synthesis, characterization, and chemical behavior, thereby serving
as a foundational resource for its application in research and development.

Synthesis and Elucidation

The synthesis of the 2-phenyl-4-hydroxythiazole core is most classically achieved through the
Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a
thioamide with an a-haloketone or, in this specific case, an a-haloester followed by cyclization.

General Synthetic Pathway: Hantzsch Thiazole
Synthesis
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The primary route involves the reaction of thiobenzamide with an ethyl chloroacetate. The initial
step is an S-alkylation of the thioamide sulfur onto the a-carbon of the chloroacetate, followed
by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl.
Subsequent dehydration leads to the formation of the thiazole ring.

Reactants
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Caption: General workflow for the Hantzsch synthesis of 2-Phenyl-1,3-thiazol-4-ol.

Experimental Protocol: Synthesis of 2-Imino-4-
thiazolidinone Derivatives

While the direct synthesis of 2-Phenyl-1,3-thiazol-4-ol is a variation of the Hantzsch synthesis,
many related and biologically active derivatives, such as 2-imino-thiazolidin-4-ones, are
synthesized from similar principles. The following protocol describes a common method for
creating the core thiazolidinone ring structure.[5][6]

Objective: To synthesize a 2-imino-4-thiazolidinone derivative.
Materials:

e 0-chloroacetic acid

e Thiourea

e Anhydrous Sodium Acetate
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o Ethanol
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
equimolar amounts of a-chloroacetic acid and thiourea in absolute ethanol.

o Base Addition: Add anhydrous sodium acetate to the mixture. The acetate acts as a base to

facilitate the reaction.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of
the reaction should be monitored by Thin Layer Chromatography (TLC)[7].

o Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture
into cold water to precipitate the crude product.

« Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product
from a suitable solvent, such as ethanol, to obtain the purified 2-imino-4-thiazolidinone.[7]

Rationale: This protocol is a robust method for forming the thiazolidinone ring. The use of
sodium acetate provides the necessary basic conditions for the condensation reaction to
proceed efficiently. Monitoring by TLC is crucial to determine the reaction endpoint and avoid
the formation of byproducts.

Physical and Spectroscopic Properties

The physical and spectral properties of 2-phenylthiazole derivatives are fundamental for their
identification and characterization.

Physical Properties

The following table summarizes the key physical properties of a closely related and well-
characterized derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid, which provides a reference
for the core structure.
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Property Value Source
Molecular Formula C10H7NO2S [8]
Molecular Weight 205.23 g/mol [8]
Appearance White or off-white crystalline 8]
powder
Melting Point 175-177 °C [8]
Boiling Point 420.5 + 37.0 °C at 760 mmHg [8]
Density 1.4 +0.1 g/cm3 [8]

Slightly soluble in water;
Solubility Soluble in ethanol, ether, [8]
chloroform

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structure of the synthesized compound.
The key features for the 2-phenylthiazole scaffold are outlined below.
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Spectroscopy Characteristic Signals and Interpretation

Aromatic protons of the phenyl group typically
appear as a multiplet in the range of 6 7.3-8.0
ppm. The proton on the thiazole ring (at C5)

1H NMR appears as a singlet, with its chemical shift
influenced by the tautomeric form. For example,
in 2-bromo-4-phenyl-1,3-thiazole, the thiazole
proton is observed at 6 8.16 ppm.[9][10][11]

The carbon atoms of the phenyl ring resonate in
the aromatic region (6 125-140 ppm). The
thiazole ring carbons have characteristic shifts,
with the C=N carbon appearing further

13C NMR _
downfield (e.g., ~171 ppm). The carbonyl
carbon in the keto tautomer (C4) would be
expected in the range of 6 160-170 ppm.[11][12]

[13]

Key vibrational bands include C-H stretching for
the aromatic ring (~3100-3000 cm~1), C=C
stretching vibrations (~1650-1430 cm~1), and a
IR (KBr) strong C=0 stretching band (~1700 cm™1) if the
keto tautomer is predominant.[7][12] The C=N
stretching of the thiazole ring is also a

characteristic feature.

The mass spectrum will show a molecular ion
peak corresponding to the compound's

Mass Spec. . .
molecular weight. The fragmentation pattern can

provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of 2-Phenyl-1,3-thiazol-4-ol is largely dictated by its unique structural
feature: keto-enol tautomerism.

Keto-Enol Tautomerism
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2-Phenyl-1,3-thiazol-4-ol exists in a dynamic equilibrium between two tautomeric forms: the

enol form (4-hydroxy) and the keto form (4-o0x0).[14][15] This equilibrium is a fundamental

concept in organic chemistry and significantly influences the molecule's reactivity.[16]

Caption: Keto-enol tautomerism of 2-Phenyl-1,3-thiazol-4-ol.

The position of this equilibrium is highly dependent on several factors:

Solvent Polarity: The keto-enol equilibrium is strongly solvent-dependent. Non-polar solvents
tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding,
while polar aprotic solvents may favor the keto form.[15][17][18]

Substitution: Substituents on the phenyl or thiazole ring can influence the electronic
properties and steric environment, thereby shifting the equilibrium.

Aromaticity: In some systems, tautomerization can be driven by the gain or loss of
aromaticity in an adjacent ring system.[14][16]

The existence of both forms means the molecule can react as a nucleophile (via the enol or

enolate) or as an electrophile (at the carbonyl carbon of the keto form).

Reactivity

Reactions at the 4-Position: The hydroxyl group of the enol form can undergo typical alcohol
reactions, such as O-alkylation and acylation. The keto form allows for reactions at the
adjacent C5 position, which is a to the carbonyl, making it susceptible to reactions like aldol
condensation or alkylation after deprotonation.

Derivatization: The aldehyde functional group is a versatile handle for a wide array of
chemical transformations. For instance, oxidation of a related 4-carbaldehyde derivative
yields the corresponding carboxylic acid, 2-Phenyl-1,3-thiazole-4-carboxylic acid.[19]

Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution,
with the position of substitution directed by the thiazole ring.
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Applications in Drug Discovery and Materials
Science

The 2-phenylthiazole scaffold is a cornerstone in the development of new therapeutic agents
due to its wide range of biological activities.

o Antifungal Agents: Derivatives of 2-phenylthiazole have shown potent inhibitory activity
against various fungal strains, including fluconazole-resistant fungi.[3] They often target the
enzyme lanosterol 14a-demethylase (CYP51), a key enzyme in fungal cell membrane
biosynthesis.[3]

» Anticancer Agents: Numerous 2-phenylthiazole derivatives have been synthesized and
evaluated as potential cytotoxic agents against human cancer cell lines.[20][21][22] Their
mechanism of action can vary, with some derivatives showing inhibitory effects on protein
kinases like CDK1.[22]

» Anti-inflammatory and Other Activities: Thiazole derivatives have been reported to possess
anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[23][24]

o Materials Science: The unique structure of these compounds also lends them to applications
in material science, such as in the synthesis of novel polymers and materials with improved
thermal and mechanical properties.[25]

Safety and Handling

While specific toxicity data for 2-Phenyl-1,3-thiazol-4-ol is not extensively documented, related
compounds like 2-Phenyl-4-(4-hydroxyphenyl)thiazole are classified with signal words such as
"Danger" and hazard statements indicating acute oral toxicity.[26] Standard laboratory safety
precautions should be followed when handling this and related compounds. This includes using
personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and
working in a well-ventilated fume hood.

Conclusion

2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound of significant interest due to its versatile
chemistry and pharmacological potential. Its synthesis is well-established, and its properties
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are defined by a crucial keto-enol tautomeric equilibrium. This dual reactivity makes it a
valuable building block for creating diverse libraries of compounds. The demonstrated efficacy
of 2-phenylthiazole derivatives in antifungal and anticancer research underscores the
importance of this scaffold for future drug discovery efforts. This guide has provided a
foundational understanding of its core properties, intended to facilitate further research and
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent applications of 1,3-thiazole core structure in the identification of new lead
compounds and drug discovery - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. nbinno.com [nbinno.com]

» 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. mdpi.com [mdpi.com]
o 5. researchgate.net [researchgate.net]

e 6. WO2008062376A2 - New process for the preparation of 2-imino-thiazolidin-4-one
derivatives - Google Patents [patents.google.com]

e 7.jocpr.com [jocpr.com]

» 8. China 2-Phenyl-1,3-thiazole-4-carboxylic Acid Manufacturers Suppliers Factory -
WANHONGRUN [zbwhr.com]

e 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
e 10. researchgate.net [researchgate.net]
e 11. acgpubs.org [acgpubs.org]

 12. Molecular Structure, FT-IR, NMR (13C/AH), UV-Vis Spectroscopy and DFT Calculations
on (2Z, 52)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-
nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

e 13. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1362879?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25934508/
https://pubmed.ncbi.nlm.nih.gov/25934508/
https://www.nbinno.com/article/pharmaceutical-intermediates/role-thiazolyl-derivatives-modern-drug-discovery-kq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://www.mdpi.com/1420-3049/27/13/3994
https://www.researchgate.net/publication/233216577_2-Amino-4-thiazolidinones_Synthesis_and_Reactions
https://patents.google.com/patent/WO2008062376A2/en
https://patents.google.com/patent/WO2008062376A2/en
https://www.jocpr.com/articles/synthesis-of-2imino-4thiazolidinone-derivatives-and-its-antibacterial-activity.pdf
https://www.zbwhr.com/pharmaceutical-intermediates/2-phenyl-1-3-thiazole-4-carboxylic-acid.html
https://www.zbwhr.com/pharmaceutical-intermediates/2-phenyl-1-3-thiazole-4-carboxylic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998304/
https://www.researchgate.net/figure/H-NMR-spectrum-of-N-2-phenyl-thiazole-4-yl-methyl-N-methyl-pyperidinium-chloride_fig1_230997009
https://www.acgpubs.org/files/20230511084110149-OC-2303-2742-SI.pdf
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://www.researchgate.net/publication/282870638_Synthesis_and_Spectroscopic_Properties_of_23-Diphenyl-13-thiaza-4-one_Heterocycles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. comporgchem.com [comporgchem.com]
e 15. masterorganicchemistry.com [masterorganicchemistry.com]
e 16. youtube.com [youtube.com]

e 17. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed
[pubmed.ncbi.nim.nih.gov]

e 18. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. 2-Phenyl-1,3-thiazole-4-carbaldehyde | 20949-81-9 | Benchchem [benchchem.com]

e 20. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as
anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]

e 21.journals.ut.ac.ir [journals.ut.ac.ir]

e 22. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-
phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.nchbi.nlm.nih.gov]

e 23. asianpubs.org [asianpubs.org]

e 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
e 25. hurawalhi.com [hurawalhi.com]

e 26. sigmaaldrich.com [sigmaaldrich.com]

» To cite this document: BenchChem. [Introduction: The Significance of the 2-Phenylthiazole
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362879#physical-and-chemical-properties-of-2-
phenyl-1-3-thiazol-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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